molecular formula C12H18N2O3S B11771229 1-((4-Methoxy-2-methylphenyl)sulfonyl)piperazine

1-((4-Methoxy-2-methylphenyl)sulfonyl)piperazine

Cat. No.: B11771229
M. Wt: 270.35 g/mol
InChI Key: ANEKWZHDEMICHW-UHFFFAOYSA-N
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Description

1-((4-Methoxy-2-methylphenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C13H20N2O3S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

1-((4-Methoxy-2-methylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include basic or acidic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Methoxy-2-methylphenyl)sulfonyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-((4-Methoxy-2-methylphenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C12H18N2O3S/c1-10-9-11(17-2)3-4-12(10)18(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

ANEKWZHDEMICHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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